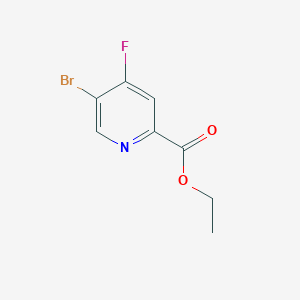

Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate

Descripción

Ethyl 5-bromo-4-fluoropyridine-2-carboxylate is a halogenated pyridine derivative featuring an ethyl ester group at position 2, bromine at position 5, and fluorine at position 4 of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the reactivity imparted by its electron-withdrawing substituents (Br and F) and the ester moiety, which serves as a versatile functional group for further derivatization.

Propiedades

Fórmula molecular |

C8H7BrFNO2 |

|---|---|

Peso molecular |

248.05 g/mol |

Nombre IUPAC |

ethyl 5-bromo-4-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3 |

Clave InChI |

BNKDWTORBYKSRE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NC=C(C(=C1)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-chloropyridine with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Alcohol derivatives of the original ester compound.

Aplicaciones Científicas De Investigación

Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens on the pyridine ring critically influence electronic and steric properties. For example:

- Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (): Bromine at position 5 and fluorine at position 3 create distinct electronic effects compared to the target compound. In contrast, fluorine at position 4 (para to the nitrogen) in the target compound could enhance electron withdrawal, stabilizing negative charge during reactions .

- Ethyl 2-Bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate (): This compound features a bromine at position 2 and a fluorophenyl group at position 4, demonstrating how bulky aryl substituents can sterically hinder reactions at the pyridine ring, unlike the smaller fluorine atom in the target compound .

Heterocyclic Core Variations

- Ethyl 5-fluoroindole-2-carboxylate (): Replacing the pyridine ring with an indole system introduces a fused benzene ring and a pyrrole-like nitrogen.

- Ethyl 5-bromothiophene-2-carboxylate (): Substituting the pyridine with a thiophene ring alters aromaticity and electronic distribution.

Hydrogen Bonding and Crystallography

Fluorine’s weak hydrogen-bond acceptor capacity (compared to oxygen or nitrogen) may lead to less directional interactions in the crystal lattice of the target compound. This contrasts with indole-based analogs (e.g., ethyl 5-fluoroindole-2-carboxylate), where N–H groups facilitate robust hydrogen-bond networks (). Additionally, ring puckering () in pyridine derivatives is influenced by substituent bulk; the compact fluorine atom at position 4 likely minimizes steric distortion compared to bulkier groups like phenyl rings .

Comparative Data Table

Actividad Biológica

Ethyl 5-bromo-4-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its pharmacological potential.

Molecular Characteristics

- Molecular Formula : C10H8BrFN2O2

- Molecular Weight : 287.09 g/mol

- IUPAC Name : this compound

- CAS Number : 885276-93-7

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps may include the bromination and fluorination of pyridine derivatives, followed by esterification processes. The synthetic routes can be optimized to improve yields and purity, with various methodologies reported in the literature.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of the bromine and fluorine substituents enhances its binding affinity to target proteins, potentially modulating enzymatic activities related to drug metabolism and cellular signaling pathways.

Pharmacological Properties

- Antimicrobial Activity : Studies have demonstrated that this compound possesses notable antibacterial properties against various strains of bacteria, including Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antiviral Activity : Research indicates that this compound has potential antiviral effects against several viruses. In vitro assays have shown that it can inhibit viral replication by targeting viral envelope proteins or other critical components necessary for viral assembly.

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Such interactions could lead to altered pharmacokinetics of co-administered drugs.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study evaluated the compound's effect on E. coli, revealing an inhibition rate of approximately 83% compared to control groups, indicating strong antibacterial properties .

- In antiviral assays, this compound demonstrated over 50% inhibition against yellow fever virus at a concentration of 50 µM, suggesting its potential as an antiviral agent .

- The compound's interaction with cytochrome P450 enzymes was characterized using kinetic studies, showing significant alterations in enzyme activity that could affect drug metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.